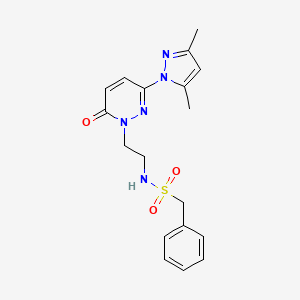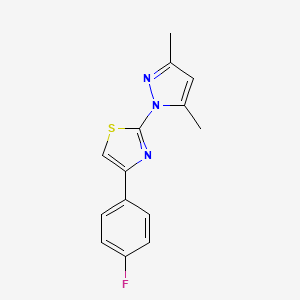![molecular formula C11H17N3O3 B2385615 Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate CAS No. 2248366-71-2](/img/structure/B2385615.png)
Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate typically involves the reaction of 6-amino-3-hydroxypyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and flavoring agents.
作用機序
The mechanism of action of Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 6-amino-3-hydroxypyrazine-2-carboxylate: Similar structure but with a hydroxyl group instead of the tert-butyl ether.
Methyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of the tert-butyl ether group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
特性
IUPAC Name |
ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-5-16-10(15)8-9(17-11(2,3)4)13-6-7(12)14-8/h6H,5H2,1-4H3,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLQEYPTOLMCGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2385538.png)



![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)
![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)


![N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2385550.png)

